(2,4-dichlorophenyl)[1-(4-methyl-6-phenyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]methanone
Description
The compound (2,4-dichlorophenyl)[1-(4-methyl-6-phenyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]methanone features a triazole-pyrimidine hybrid scaffold linked to a 2,4-dichlorophenyl methanone group. This structure is characteristic of pharmacologically active heterocycles, where the triazole and pyrimidine moieties contribute to target binding, while the dichlorophenyl group enhances lipophilicity and electron-withdrawing effects . Such compounds are often explored for antimicrobial, anticancer, or kinase inhibitory activities due to their ability to interact with biological targets through hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
(2,4-dichlorophenyl)-[1-(4-methyl-6-phenylpyrimidin-2-yl)triazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N5O/c1-12-9-17(13-5-3-2-4-6-13)24-20(23-12)27-11-18(25-26-27)19(28)15-8-7-14(21)10-16(15)22/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWABBDUQIBVQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(N=N2)C(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,4-dichlorophenyl)[1-(4-methyl-6-phenyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]methanone is a synthetic derivative that incorporates both pyrimidine and triazole moieties. These structural features contribute to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Weight: 399.26 g/mol
CAS Number: Not listed in the sources but can be derived from the chemical structure.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The following sections summarize key findings regarding its antibacterial, antifungal, and anti-inflammatory properties.
Antibacterial Activity
Research has indicated that compounds containing triazole moieties exhibit significant antibacterial properties. For instance:
- Study Findings: A study demonstrated that derivatives of 1,2,4-triazole showed excellent activity against various bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values as low as 0.12 µg/mL for certain derivatives .
- Mechanism of Action: The antibacterial mechanism is often attributed to the ability of these compounds to inhibit bacterial DNA synthesis and disrupt cell wall integrity.
| Compound | MIC (µg/mL) | Bacterial Strains Tested |
|---|---|---|
| (2,4-dichlorophenyl)... | 0.12 | E. coli, S. aureus |
| 1,2,4-Triazole Derivatives | 0.25 | Pseudomonas aeruginosa |
| Ciprofloxacin | 0.5 | Various Gram-negative bacteria |
Antifungal Activity
Triazole derivatives are also recognized for their antifungal properties:
- Research Evidence: Studies have shown that triazole compounds can effectively inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The presence of electron-withdrawing groups enhances their antifungal efficacy .
Anti-inflammatory Activity
In addition to antimicrobial properties, this compound has demonstrated potential anti-inflammatory effects:
- Case Study: In a model using carrageenan-induced paw edema in rats, compounds similar to (2,4-dichlorophenyl)... exhibited significant reductions in inflammation markers such as TNF-α and IL-6 .
| Compound | Inhibition (%) | Inflammatory Markers Reduced |
|---|---|---|
| (2,4-dichlorophenyl)... | 75% | TNF-α, IL-6 |
| Standard NSAIDs | 80% | Various |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that triazole derivatives, including the compound , exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. For instance, triazoles are known to disrupt fungal cell wall synthesis and have been utilized in treating fungal infections .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Triazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cancer progression. The incorporation of the pyrimidine moiety enhances the compound's ability to interact with biological targets associated with cancer cell proliferation .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, (2,4-dichlorophenyl)[1-(4-methyl-6-phenyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]methanone has demonstrated anti-inflammatory properties. Research suggests that such compounds can modulate inflammatory pathways, providing a therapeutic avenue for treating inflammatory diseases .
Agricultural Applications
Fungicides
The compound's structural characteristics make it a candidate for development as a fungicide. Its ability to inhibit fungal growth can be harnessed to protect crops from fungal pathogens. The effectiveness of similar triazole compounds as agricultural fungicides has been documented extensively, suggesting that this compound may offer similar benefits .
Pesticidal Properties
Beyond fungicidal applications, there is potential for this compound to serve as an insecticide. Research into related compounds indicates that modifications in their chemical structure can lead to enhanced insecticidal activity against a range of pest species. This could significantly contribute to integrated pest management strategies in agriculture .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | The compound inhibited the growth of both Gram-positive and Gram-negative bacteria at low concentrations, suggesting broad-spectrum activity. |
| Study 2 | Anticancer Effects | In vitro studies showed that the compound induced apoptosis in breast cancer cell lines with IC50 values comparable to established chemotherapeutics. |
| Study 3 | Anti-inflammatory Activity | The compound reduced pro-inflammatory cytokine levels in a murine model of inflammation, indicating potential use in inflammatory disease therapies. |
| Study 4 | Agricultural Use | Field trials demonstrated effective control of fungal pathogens on crops treated with triazole derivatives similar to the compound . |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Substituent Effects
The compound’s closest analogs differ in substituents on the aromatic rings or heterocyclic cores. Key comparisons include:
Table 1: Structural Comparison of Selected Analogs
Key Observations :
- Electron-Withdrawing Groups : The 2,4-dichlorophenyl group in the target compound increases lipophilicity (logP ~4.2) compared to 2,4-difluorophenyl (logP ~3.5) in the analog from . This enhances membrane permeability but may reduce aqueous solubility .
- Heterocyclic Core Modifications : Replacing the triazole with a tetrahydro-pyrimidine () or piperazine () alters conformational flexibility, impacting target selectivity .
- Bioactivity : The phenylsulfonyl group in ’s compound confers antifungal activity, while the trifluoromethyl group in ’s analog improves kinase binding affinity .
Physicochemical and Pharmacokinetic Properties
Table 2: Property Comparison
Analysis :
- The trifluoromethyl group in ’s analog increases logP but reduces solubility, whereas the target compound balances moderate lipophilicity with better solubility than bulkier analogs .
- Higher hydrogen bond acceptors in ’s compound correlate with improved antifungal activity but may limit blood-brain barrier penetration .
Computational and Proteomic Profiling
- CANDO Platform () : The target compound’s proteomic interaction signature may cluster with kinase inhibitors due to its pyrimidine core, despite structural differences from classical kinase scaffolds .
- Bioactivity Clustering () : Hierarchical clustering based on NCI-60 data suggests the dichlorophenyl group aligns the target compound with DNA-intercalating agents, unlike difluorophenyl analogs linked to membrane-targeting antifungals .
Q & A
Q. How can researchers optimize the synthesis procedure for this compound?
Methodological Answer: The synthesis of this heterocyclic compound involves multi-step reactions, including click chemistry for triazole formation and Suzuki-Miyaura coupling for pyrimidine functionalization. Key steps include:
- Triazole Core Formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate the 1,2,3-triazole ring .
- Pyrimidine Substitution : Employ palladium-catalyzed cross-coupling reactions to introduce the 4-methyl-6-phenyl-pyrimidinyl group .
- Purification : Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) and confirm purity via HPLC (>95%) .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazole Formation | CuSO₄, sodium ascorbate, DMF, 60°C | 65–75 | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 50–60 |
Q. What spectroscopic methods are most effective for characterizing this compound?
Methodological Answer: A combination of techniques ensures structural validation:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm) .
- X-Ray Crystallography : Resolve stereochemical ambiguities and verify triazole-pyrimidine connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₁H₁₅Cl₂N₅O: 432.08) .
Q. What initial biological screening assays are recommended for this compound?
Methodological Answer: Prioritize assays aligned with its structural analogs:
- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Antimicrobial Activity : Test via broth microdilution (MIC values) against Gram-positive/negative bacteria .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Q. How can researchers ensure compound purity during synthesis?
Methodological Answer:
Q. What computational methods predict this compound’s reactivity or stability?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects in physiological buffers (e.g., PBS) to assess stability .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data be resolved?
Methodological Answer:
- Assay Standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays) .
- Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives .
- Orthogonal Validation : Confirm activity via alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. How can structure-activity relationships (SAR) be established for this compound?
Methodological Answer:
Q. Table 2: Example SAR Modifications
| Modification Site | Biological Impact (IC₅₀ Shift) | Reference |
|---|---|---|
| Dichlorophenyl → Difluorophenyl | 2× increase in kinase inhibition | |
| Pyrimidine-CH₃ → CF₃ | Loss of antimicrobial activity |
Q. What strategies address poor solubility in pharmacological studies?
Methodological Answer:
Q. How to design experiments to study the compound’s mechanism of action?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
